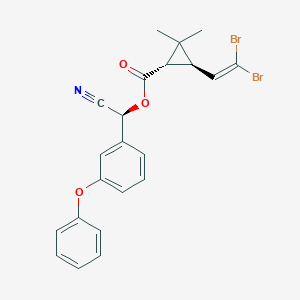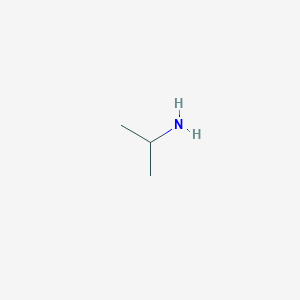
2-羟乙基苯甲酸酯
概述
描述
2-Hydroxyethyl benzoate, also known as ethylene glycol monobenzoate, is an organic compound with the molecular formula C9H10O3. It is a benzoate ester formed from the condensation of benzoic acid and ethylene glycol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学研究应用
2-Hydroxyethyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: It is used in the formulation of topical analgesics and anti-inflammatory agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
2-Hydroxyethyl benzoate, also known as Ethylene Glycol Monobenzoate , is an organic compound that exhibits antimicrobial properties . It has shown activity against bacteria, fungi, and protozoa . The primary targets of 2-Hydroxyethyl benzoate are these microorganisms, where it disrupts their growth and proliferation.
Mode of Action
It is known to exhibit antibacterial properties and is effective against strains of pseudomonas aeruginosa . It is less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .
Biochemical Pathways
2-Hydroxyethyl benzoate is a model system used to study the mechanism of hydrolysis of an ester with a hydroxyl group . The reaction products are a metal hydroxide and a chloride ion . This suggests that 2-Hydroxyethyl benzoate may interfere with the normal biochemical pathways of the target organisms, leading to their inhibition or death.
Pharmacokinetics
Its chemical properties such as low water solubility and evaporation rate suggest that it may have low bioavailability .
Result of Action
The result of the action of 2-Hydroxyethyl benzoate is the inhibition of growth and proliferation of certain microorganisms. This makes it useful as an antimicrobial agent in various applications .
Action Environment
The action, efficacy, and stability of 2-Hydroxyethyl benzoate can be influenced by environmental factors. For instance, it is stable under normal temperatures but may decompose under sunlight . It is slightly soluble in chloroform and ethyl acetate , which can affect its distribution and efficacy in different environments.
安全和危害
When handling 2-Hydroxyethyl benzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl benzoate can be synthesized through the esterification of benzoic acid with ethylene glycol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of 2-hydroxyethyl benzoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure efficient and consistent production .
化学反应分析
Types of Reactions: 2-Hydroxyethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield benzoic acid and ethylene glycol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and ethylene glycol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates.
相似化合物的比较
- Ethylene glycol diacetate
- Ethylene glycol dibenzoate
- Propylene glycol monobenzoate
Comparison: 2-Hydroxyethyl benzoate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to ethylene glycol diacetate and dibenzoate, 2-hydroxyethyl benzoate has a simpler structure and is more readily hydrolyzed .
属性
IUPAC Name |
2-hydroxyethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWRBVSEWBWTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53806-80-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-benzoyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53806-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20879477 | |
| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-33-7 | |
| Record name | 2-Hydroxyethyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyethyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediol, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL MONOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6172C054XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-hydroxyethyl benzoate and where is it found?
A1: 2-Hydroxyethyl benzoate is an organic compound frequently encountered in natural product chemistry. It has been isolated from various plant sources, including:
- Gracilaria tenuistipitata var. liui Zhang and Xia: This red algae species yielded 2-hydroxyethyl benzoate alongside other compounds like monogalactosyl diacylglycerol and β-sitosterol. []
- Hoya cagayanensis C. M. Burton: The leaves of this plant species were found to contain 2-hydroxyethyl benzoate and a mixture of β-sitosterol and stigmasterol. []
- Ficus minahassae (Teijsm. and de Vriese) Miq.: The leaves of this fig species also yielded 2-hydroxyethyl benzoate upon chemical investigation. []
Q2: How is 2-hydroxyethyl benzoate related to polyethylene terephthalate (PET)?
A2: 2-Hydroxyethyl benzoate serves as a valuable model compound for studying the degradation and enzymatic hydrolysis of PET, a common plastic. Its structure closely resembles the repeating units within the PET polymer chain. [, ] Researchers utilize 2-hydroxyethyl benzoate to understand the breakdown mechanisms and enzymatic activities relevant to PET biodegradation.
Q3: Can enzymes be used to break down PET, and how does 2-hydroxyethyl benzoate play a role in this research?
A3: Yes, certain enzymes exhibit the ability to hydrolyze PET. One example is a p-nitrobenzylesterase (BsEstB) isolated from Bacillus subtilis. This enzyme breaks down PET into terephthalic acid (TA), mono-(2-hydroxyethyl) terephthalate (MHET), and benzoic acid (BA). [] While BsEstB does not directly release 2-hydroxyethyl benzoate, this compound is a key intermediate in the overall PET degradation pathway and is used to study the enzyme's activity on simpler, related molecules like bis(2-hydroxyethyl) terephthalate (BHET).
Q4: Besides being a model compound for PET degradation, has 2-hydroxyethyl benzoate been explored for other applications?
A4: Yes, 2-hydroxyethyl benzoate has found use as a building block in carbohydrate chemistry. Specifically, it acts as an acceptor molecule during glycosylation reactions, which are crucial for synthesizing complex carbohydrates. [] For instance, it can be coupled with activated sugar molecules (glycosyl donors) to create glycosides, showcasing its versatility in organic synthesis.
Q5: How is the CAMB group utilized in carbohydrate synthesis, and what is the role of 2-hydroxyethyl benzoate in this context?
A5: The 2-(chloroacetoxymethyl)benzoyl (CAMB) group serves as a protecting group for hydroxyl groups in carbohydrate chemistry. It is selectively removed later in the synthesis. [] 2-Hydroxyethyl benzoate plays the role of a glycosyl acceptor in reactions involving CAMB-protected sugar molecules. This allows for the controlled formation of specific glycosidic bonds, ultimately enabling the construction of complex carbohydrate structures.
Q6: What analytical techniques are used to characterize and quantify 2-hydroxyethyl benzoate?
A6: Researchers primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of 2-hydroxyethyl benzoate. This technique provides detailed information about the compound's carbon and hydrogen atoms, confirming its identity. [, , ] Additionally, other chromatographic and spectroscopic methods are likely employed to quantify its presence in mixtures and monitor reactions involving this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)


![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)






